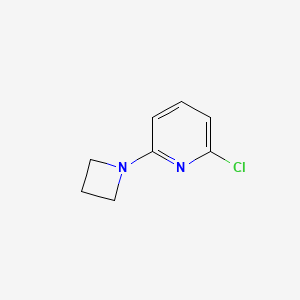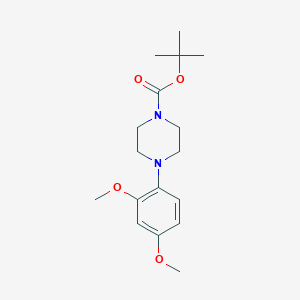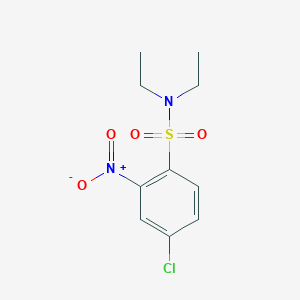![molecular formula C8H11N3O4 B13869631 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol CAS No. 105630-61-3](/img/structure/B13869631.png)
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is a chemical compound with the molecular formula C8H11N3O4 It is characterized by the presence of a nitropyridine group attached to an amino propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol typically involves the reaction of 5-nitropyridine-2-amine with 3-chloropropane-1,2-diol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can be substituted with other functional groups using appropriate reagents.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Condensation: Aldehydes or ketones, acid or base catalysts.
Major Products Formed
Reduction: 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol.
Substitution: 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-dichloride.
Condensation: Schiff bases or amides.
Wissenschaftliche Forschungsanwendungen
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diol moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Nitropyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Aminopyridin-2-yl)amino]propane-1,2-diol
- 3-[(5-Nitropyridin-2-yl)amino]propanoic acid
Uniqueness
3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol is unique due to the presence of both a nitropyridine group and a diol moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the diol moiety provides sites for further functionalization and interaction with biological targets.
Eigenschaften
CAS-Nummer |
105630-61-3 |
|---|---|
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
3-[(5-nitropyridin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H11N3O4/c12-5-7(13)4-10-8-2-1-6(3-9-8)11(14)15/h1-3,7,12-13H,4-5H2,(H,9,10) |
InChI-Schlüssel |
IYCQNPBENNXHKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)

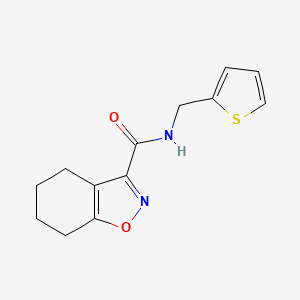
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
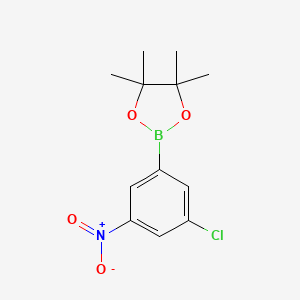
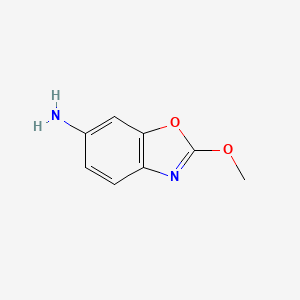
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

